3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol
Overview
Description
“3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol” is a chemical compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dihydro-2H-pyrans, has been reported in the literature. For instance, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts . Additionally, molecular iodine catalyzes practical and mild syntheses of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string "Oc1cnc2OCCCc2c1" . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines has been achieved through reactions involving 4-hydroxy-6-methyl-2-pyridone with different reactants, leading to various derivatives with potential applications in chemical synthesis and drug development (Mekheimer, Mohamed, & Sadek, 1997).
- A protocol for the efficient synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans has been developed via four-component reactions, showcasing the versatility of these compounds in creating structurally diverse derivatives (Sun, Xia, Wu, & Yan, 2011).
- An efficient strategy for the synthesis of functionalized 2,3-dihydrofuro(2,3-b)pyridines and 3,4-dihydro-2H-pyrano(2,3-b)pyridines based on an intramolecular inverse-electron-demand Diels-Alder reaction has been reported, highlighting the potential for creating complex heterocyclic structures (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2008).
Potential Biomedical Applications
- Pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives have been synthesized and evaluated as potential antiviral and antileishmanial agents, demonstrating the potential medicinal applications of these compounds (Fan, Feng, Qu, Zhang, Wang, Loiseau, Andrei, Snoeck, & De Clercq, 2010).
Safety and Hazards
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHURQFNKRLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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